1,3-Diethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

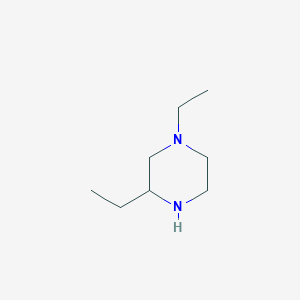

1,3-Diethylpiperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is a derivative of piperazine, where two ethyl groups are attached to the nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with ethyl halides. The reaction typically proceeds as follows:

Reactants: Piperazine and ethyl bromide or ethyl chloride.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Procedure: Piperazine is dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the ethyl halide is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the reaction can be scaled up using large reactors with automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen atoms replacing the ethyl groups.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diethylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiparasitic properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of central nervous system agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diethylpiperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1,3-Diethylpiperazine can be compared with other piperazine derivatives, such as:

1,4-Diethylpiperazine: Similar structure but with ethyl groups at positions 1 and 4.

1,3-Dimethylpiperazine: Methyl groups instead of ethyl groups at positions 1 and 3.

1,4-Diazacyclohexane: The parent compound without any alkyl substituents.

Uniqueness

This compound is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 1 and 3 can affect the compound’s steric and electronic properties, making it distinct from other piperazine derivatives.

References

- Piperazine - Wikipedia

- Recent developments in the synthesis of piperazines (microreview)

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines

- Piperazine: Uses, Interactions, Mechanism of Action - DrugBank Online

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization

Biological Activity

1,3-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Synthesis

This compound is characterized by its piperazine ring with ethyl groups at the 1 and 3 positions. Its molecular formula is C8H18N2, and it typically exists as a colorless liquid. The synthesis of DEP can be achieved through the alkylation of piperazine with ethyl halides or through the reaction of piperazine with ethylene oxide followed by reduction processes.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It acts as a ligand for several neurotransmitter receptors, including:

- Histamine Receptors : DEP has been shown to exhibit high affinity for histamine H3 receptors, influencing neurotransmitter release and potentially affecting cognitive functions .

- Serotonin Transporters : It also acts as a serotonin reuptake inhibitor, which may have implications in treating mood disorders.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Cancer Research

This compound derivatives have been evaluated for their anticancer properties. A notable study utilized DEP analogs to assess their cytotoxic effects on pancreatic cancer cell lines. The results indicated significant growth inhibition at specific concentrations, highlighting the potential of these compounds in cancer therapy .

| Compound | Cell Line | GI50 (μM) | Activity Level |

|---|---|---|---|

| DEP | MiaPaCa-2 | >50 | Low |

| DEP | BxPC3 | 14 | Moderate |

| DEP | PANC-1 | 11 | High |

This table summarizes the growth inhibition (GI50) values observed in various pancreatic cancer cell lines, illustrating the varying efficacy of DEP derivatives.

Neurological Applications

In neurological studies, DEP has been investigated for its potential to modulate neurotransmitter systems. Its role as a histamine H3 receptor antagonist suggests possible applications in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cognitive function through increased neurotransmitter availability .

Properties

IUPAC Name |

1,3-diethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOVIHCILYKHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.